4-(4-Methoxyphenyl)-1-methyl-1h-pyrazole
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Overview
Description
4-(4-Methoxyphenyl)-1-methyl-1h-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a methoxyphenyl group at the 4-position and a methyl group at the 1-position makes this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-1-methyl-1h-pyrazole typically involves the reaction of 4-methoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-1-methyl-1h-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyl or carboxyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-3-carboxylic acid, while reduction may produce this compound-3-ol.
Scientific Research Applications
4-(4-Methoxyphenyl)-1-methyl-1h-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-1-methyl-1h-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylhydrazine: A precursor in the synthesis of 4-(4-Methoxyphenyl)-1-methyl-1h-pyrazole.
1-Methyl-1h-pyrazole: A structurally similar compound lacking the methoxyphenyl group.
4-Methoxyphenylacetic acid: Another compound containing the 4-methoxyphenyl group but with different chemical properties.
Uniqueness
This compound is unique due to the combination of the methoxyphenyl and pyrazole moieties, which confer specific chemical and biological properties
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-1-methylpyrazole |
InChI |
InChI=1S/C11H12N2O/c1-13-8-10(7-12-13)9-3-5-11(14-2)6-4-9/h3-8H,1-2H3 |
InChI Key |
IZWSPAWAXBPBDU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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